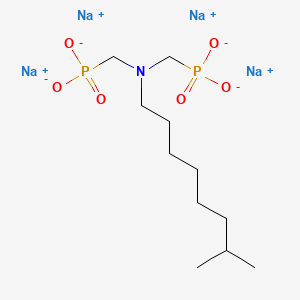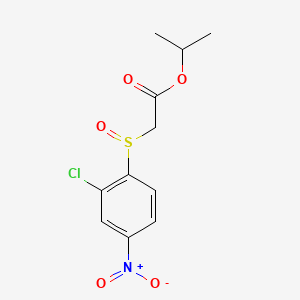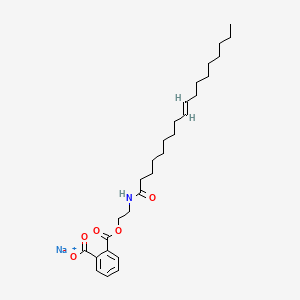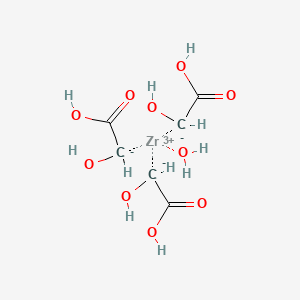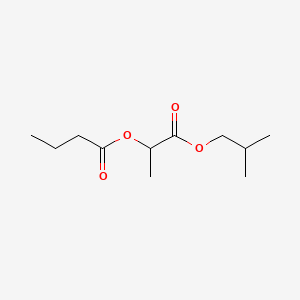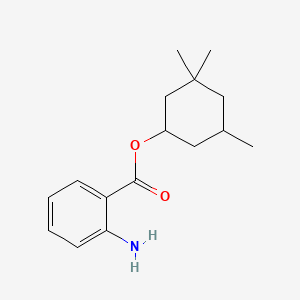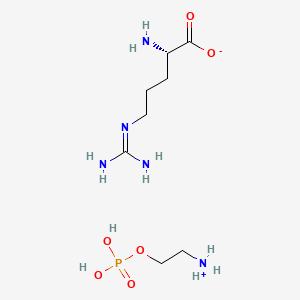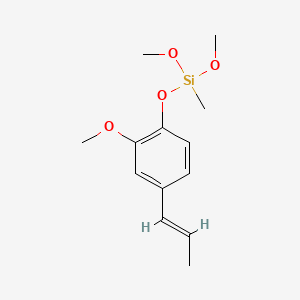
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a chemical compound with the molecular formula C13H20O4Si. It is a derivative of phenol and contains both methoxy and propenyl functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with a silane reagent. One common method is the nucleophilic substitution reaction where 2-methoxy-4-(1-propenyl)phenol reacts with dimethoxymethylsilane in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the methoxy groups .
Scientific Research Applications
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Uniqueness
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is unique due to the presence of the silane group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the silane functionality is required .
Properties
CAS No. |
83817-64-5 |
|---|---|
Molecular Formula |
C13H20O4Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
dimethoxy-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6-10H,1-5H3/b7-6+ |
InChI Key |
HCQLHYNNWLFIIJ-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



